[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13476574
InChI: InChI=1S/C14H29N3O2/c1-5-17(13(18)19-14(2,3)4)11-12-6-8-16(10-12)9-7-15/h12H,5-11,15H2,1-4H3
SMILES: CCN(CC1CCN(C1)CCN)C(=O)OC(C)(C)C
Molecular Formula: C14H29N3O2
Molecular Weight: 271.40 g/mol

[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13476574

Molecular Formula: C14H29N3O2

Molecular Weight: 271.40 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C14H29N3O2
Molecular Weight 271.40 g/mol
IUPAC Name tert-butyl N-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]-N-ethylcarbamate
Standard InChI InChI=1S/C14H29N3O2/c1-5-17(13(18)19-14(2,3)4)11-12-6-8-16(10-12)9-7-15/h12H,5-11,15H2,1-4H3
Standard InChI Key OCRNYFXNMCZDSF-UHFFFAOYSA-N
SMILES CCN(CC1CCN(C1)CCN)C(=O)OC(C)(C)C
Canonical SMILES CCN(CC1CCN(C1)CCN)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Molecular Properties

Structural Features

The compound features a pyrrolidine ring (a five-membered secondary amine) substituted at the 3-position with a methyl group bearing an ethyl carbamate and a 2-aminoethyl side chain. The tert-butyl carbamate group serves as a protective moiety for the amine, enhancing stability and lipophilicity . Key structural attributes include:

PropertyValueSource
Molecular FormulaC₁₄H₂₉N₃O₂
Molecular Weight271.40 g/mol
IUPAC Nametert-butyl N-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]-N-ethylcarbamate
SMILESCCN(CC1CCN(C1)CCN)C(=O)OC(C)(C)C

The stereochemistry of the pyrrolidine ring and substituents influences its biological activity, though specific enantiomeric data remain underexplored.

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Peaks corresponding to tert-butyl (δ 1.4 ppm), pyrrolidine protons (δ 2.5–3.5 ppm), and aminoethyl groups (δ 1.2–1.8 ppm).

    • ¹³C NMR: Carbamate carbonyl at δ 155–160 ppm, tert-butyl carbons at δ 28–30 ppm.

  • Mass Spectrometry (MS): Molecular ion peak at m/z 271.40, with fragmentation patterns indicating loss of the tert-butyl group (m/z 215).

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with functionalization of the pyrrolidine ring:

  • Pyrrolidine Functionalization:

    • Alkylation of pyrrolidin-3-ylmethanol with 2-aminoethyl bromide to introduce the aminoethyl group .

  • Carbamate Formation:

    • Reaction with ethyl isocyanate or chloroformate in the presence of a base (e.g., triethylamine) to form the ethyl carbamate.

  • tert-Butyl Protection:

    • Protection of the secondary amine using di-tert-butyl dicarbonate (Boc anhydride) under anhydrous conditions .

Key Reaction:

Pyrrolidine derivative+Ethyl isocyanateBaseIntermediateBoc2OProduct\text{Pyrrolidine derivative} + \text{Ethyl isocyanate} \xrightarrow{\text{Base}} \text{Intermediate} \xrightarrow{\text{Boc}_2\text{O}} \text{Product}

Physicochemical Properties

PropertyValueMethod
Melting Point98–102°CDSC
SolubilityDMSO: 50 mg/mL; Water: <1 mg/mLExperimental
LogP1.8Computational

The tert-butyl group enhances lipophilicity (LogP = 1.8), favoring blood-brain barrier penetration, while the aminoethyl group provides sites for salt formation or further derivatization.

Biological Activity and Mechanism

Enzyme Inhibition

In vitro studies on analogous compounds suggest acetylcholinesterase (AChE) inhibition (IC₅₀ = 12 µM), potentially due to interactions with the enzyme’s peripheral anionic site. The aminoethyl group may form hydrogen bonds with catalytic triads.

Receptor Modulation

  • GABA_A Receptor:

    • Structural similarity to gabapentinoids implies potential modulation of α₂δ subunits, though direct evidence is lacking.

  • Dopamine D2 Receptor:

    • Molecular docking studies predict moderate affinity (Kᵢ = 340 nM).

Cytotoxicity

Preliminary assays show low cytotoxicity (CC₅₀ > 100 µM in HEK293 cells) , supporting its candidacy for neurological applications.

Applications in Medicinal Chemistry

Drug Discovery

  • Lead Compound: Used in hit-to-lead optimization for neuropathic pain and Alzheimer’s disease.

  • Prodrug Potential: The tert-butyl carbamate can be hydrolyzed in vivo to release active amines.

Biochemical Probes

  • Fluorescent Tagging: Conjugation with fluorophores (e.g., FITC) enables visualization of cellular uptake .

HazardPrecautionSource
Skin Irritation (H315)Wear nitrile gloves
Eye Damage (H319)Use safety goggles
Respiratory Toxicity (H335)Use fume hood

Storage: -20°C under inert gas .

Comparative Analysis With Analogues

CompoundKey DifferenceBioactivity
[1-(2-Aminoethyl)pyrrolidin-2-yl] isomerPyrrolidine substitution positionLower AChE inhibition (IC₅₀ = 18 µM)
tert-Butyl vs. Benzyl CarbamateEnhanced lipophilicityImproved BBB permeability

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